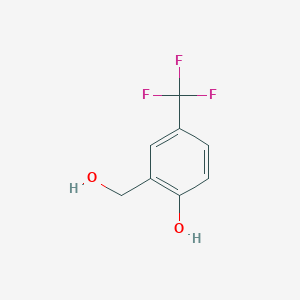

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic methods exist for preparing TFMK-Phenol. Notably, trifluoromethyl ketones (TFMKs) serve as valuable synthetic intermediates. Researchers have explored various routes, including nucleophilic trifluoromethylation using reagents like trifluoromethyl phenyl sulfone . These methods allow controlled introduction of the trifluoromethyl group into the phenolic framework.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(Hydroxymethyl)-4-(trifluoromethyl)phenol is used in various chemical synthesis processes. For instance, in the study by Egami et al. (2015), phenol derivatives were trifluoromethylated using copper/Togni reagent, demonstrating the practical utility in synthesizing potent inhibitors like enoyl-acyl carrier protein reductase (FabI) inhibitors (Egami, Ide, Kawato, & Hamashima, 2015).

Polymer Science

This compound plays a significant role in polymer science. Conner, Lorenz, and Hirth (2002) used 2-Hydroxymethylphenol and 4-hydroxymethylphenol as model compounds to study the cure of phenol–formaldehyde resins. They found that the addition of cure accelerators significantly increased the rate of condensation reactions (Conner, Lorenz, & Hirth, 2002).

Kinetic Studies

Komiyama (1988) conducted a kinetic investigation on the formations of 2- and 4-(hydroxymethyl)phenols from phenol and formaldehyde. The study indicated the importance of electrophilic attack in the reaction process (Komiyama, 1988).

Catalysis

In catalysis, hydroxypropyl cyclodextrins were used to synthesize 4-(Hydroxymethyl)phenol from phenol and formaldehyde, highlighting the significance of hydroxypropyl residues in enhancing selectivity (Komiyama, 1989).

Electrochemistry

The electrochemistry of phenol in various ionic liquids has been explored. For example, Villagrán et al. (2006) described the oxidation of phenol in bis{(trifluoromethyl)sulfonyl}amide based ionic liquids, highlighting the formation of phenoxyl radical and phenyl triflate molecule (Villagrán, Aldous, Lagunas, Compton, & Hardacre, 2006).

Sensor Development

In the field of sensor development, Zhou et al. (2010) synthesized a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, which shows the utility of 2-(hydroxymethyl)phenol derivatives in creating sensitive and selective sensors (Zhou, Yu, Guo, Tang, Zhang, & Liu, 2010).

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNXQEYFQIMNTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)

![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)

![Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate](/img/structure/B3109596.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)